4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde

CAS No.: 952182-92-2

Cat. No.: VC2286931

Molecular Formula: C16H14O3

Molecular Weight: 254.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 952182-92-2 |

|---|---|

| Molecular Formula | C16H14O3 |

| Molecular Weight | 254.28 g/mol |

| IUPAC Name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |

| Standard InChI | InChI=1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |

| Standard InChI Key | CQXJQHDUKKRJTI-UHFFFAOYSA-N |

| SMILES | C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |

| Canonical SMILES | C1COC2=C(C=C(C=C2)C3=CC=C(C=C3)C=O)OC1 |

Introduction

Chemical Identity and Structure

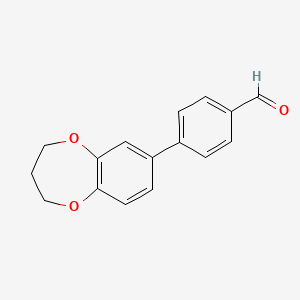

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde consists of a benzaldehyde group connected to a 3,4-dihydro-2H-1,5-benzodioxepin ring system. The chemical structure features a seven-membered heterocyclic ring containing two oxygen atoms, connected to a benzene ring that is further linked to a benzaldehyde group. This arrangement creates a molecule with specific electronic distribution and reactivity patterns that influence its behavior in chemical reactions and biological systems. The compound's structure allows for potential interactions with various biological receptors and chemical reagents, making it a compound of interest for medicinal chemistry and synthetic applications.

Basic Chemical Information

The compound is classified as an aromatic aldehyde with a heterocyclic component. Below is a table summarizing its key chemical identifiers:

| Parameter | Information |

|---|---|

| IUPAC Name | 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde |

| CAS Number | 952182-92-2 |

| Molecular Formula | C₁₆H₁₄O₃ |

| Molecular Weight | 254.29 g/mol |

| InChI Key | CQXJQHDUKKRJTI-UHFFFAOYSA-N |

| InChI Code | 1S/C16H14O3/c17-11-12-2-4-13(5-3-12)14-6-7-15-16(10-14)19-9-1-8-18-15/h2-7,10-11H,1,8-9H2 |

Physical Properties and Characteristics

4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde exists as a solid at room temperature, with physical properties that are typical of aromatic aldehydes containing heterocyclic components. Its melting point range suggests a relatively pure compound with a defined crystalline structure. The physical characteristics of this compound make it suitable for various laboratory applications, including organic synthesis and analytical chemistry studies.

Key Physical Properties

The following table provides a comprehensive overview of the compound's physical properties:

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 94-96°C |

| Purity | 95% |

| Country of Origin | GB (Great Britain) |

| Appearance | Crystalline solid (based on typical properties of similar compounds) |

Understanding these physical properties is essential for handling the compound appropriately in laboratory settings and for designing efficient synthetic routes that involve this molecule. The relatively narrow melting point range (94-96°C) indicates good purity, which is further confirmed by the stated 95% purity specification .

| Hazard Parameter | Information |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Codes | H302 (Harmful if swallowed) H312 (Harmful in contact with skin) H332 (Harmful if inhaled) |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P402+P404, P501 |

These hazard classifications indicate that 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde poses moderate health risks through various exposure routes. The precautionary statements recommend avoiding breathing dust/fumes/gas/mist/vapors/spray (P261), washing hands thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several specific response measures for different exposure scenarios .

Structural Comparison with Related Compounds

Understanding 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde in the context of related benzodioxepin derivatives provides valuable insights into structure-activity relationships and potential applications. Several compounds sharing the benzodioxepin scaffold appear in the literature, each with distinct functional groups that influence their chemical behavior and biological activities.

Comparative Analysis with Benzodioxepin Derivatives

The following table compares 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde with related compounds identified in the search results:

| Compound | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde | C₁₆H₁₄O₃ | 254.29 | Contains aldehyde functionality; melting point 94-96°C |

| 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylic acid | C₁₆H₁₄O₄ | 270.29 | Contains carboxylic acid group; melting point 217-220°C |

| 3,4-dihydro-2H-1,5-benzodioxepin-7-ylboronic acid | C₉H₁₁BO₄ | 193.99 | Contains boronic acid group; melting point 150°C |

| 2-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)PYRROLIDINE | C₁₃H₁₇NO₂ | 219.28 | Contains pyrrolidine group |

This comparison reveals how subtle changes in functional groups attached to the benzodioxepin core result in significant differences in physical properties. For instance, the carboxylic acid derivative has a considerably higher melting point than the aldehyde variant, likely due to stronger intermolecular hydrogen bonding .

Synthetic Applications and Reactivity

The aldehyde functionality in 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzaldehyde provides a versatile handle for various synthetic transformations. Aldehydes typically participate in numerous reactions including nucleophilic addition, oxidation, reduction, and condensation reactions, making this compound a valuable intermediate in organic synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume